molecular formula C17H20BrNO4 B6348558 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-19-8

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348558
CAS No.: 1326810-19-8
M. Wt: 382.2 g/mol
InChI Key: FVPGYEOEPSWXQR-UHFFFAOYSA-N
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Description

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core. Its structure includes a 2-bromobenzoyl substituent at the 4-position and a methyl group at the 8-position, with a carboxylic acid moiety at the 3-position.

Properties

IUPAC Name

4-(2-bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4/c1-11-6-8-17(9-7-11)19(14(10-23-17)16(21)22)15(20)12-4-2-3-5-13(12)18/h2-5,11,14H,6-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPGYEOEPSWXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves several steps. . The reaction conditions typically involve the use of strong bases and specific solvents to facilitate the rearrangement and subsequent functionalization.

Chemical Reactions Analysis

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzoyl group, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The bromobenzoyl group can participate in various binding interactions, while the spirocyclic core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid derivatives, differing primarily in the substituents on the benzoyl group. Below is a detailed comparison based on structural analogs identified in the evidence:

Table 1: Structural and Physicochemical Comparison

Substituent (Benzoyl Group) Molecular Formula Molecular Weight (g/mol) Key Features/Notes References
2-Bromobenzoyl C₁₇H₁₉BrNO₄ 381.25 Bromine enhances electrophilicity; potential for halogen bonding. Target Compound
4-Chlorobenzoyl C₁₇H₁₉ClNO₄ 336.79 Chlorine (electron-withdrawing) may reduce solubility compared to methoxy analogs.
4-Fluorobenzoyl C₁₇H₂₀FNO₄ 321.34 Fluorine’s small size and high electronegativity improve metabolic stability. Marketed as discontinued (Biosynth).
3-Methoxybenzoyl C₁₈H₂₃NO₅ 333.38 Methoxy group (electron-donating) enhances solubility; no bioactivity data available.
2-Methoxybenzoyl C₁₈H₂₃NO₅ 333.38 Ortho-substitution may introduce steric hindrance, affecting binding affinity.
2-Chloro-5-nitrobenzoyl C₁₇H₁₈ClN₂O₆ 381.79 Nitro group increases reactivity; potential for nitroreduction in vivo.

Key Observations :

Bromine’s larger size (vs. Cl/F) may enhance hydrophobic interactions in biological systems . Electron-Donating Groups (OCH₃): Methoxy-substituted analogs (e.g., 3- and 2-methoxybenzoyl) exhibit higher predicted solubility due to increased polarity, though steric effects in ortho-substituted derivatives (2-methoxy) could limit binding to target proteins .

Synthetic Accessibility :

  • describes a multigram-scale synthesis of spirocyclic α-prolines using tert-butoxycarbonyl (Boc) protection and sulfone oxidation, suggesting analogous protocols could apply to the target compound .
  • Crystallographic analysis (e.g., SHELX programs in ) is critical for confirming spirocyclic conformations and substituent orientations .

Pharmacological Potential: While direct data are lacking, the 2,8-diazaspiro[4.5]decane scaffold in and is linked to enzyme inhibition and cardiovascular applications, hinting at possible bioactivity for the target compound .

Commercial Availability :

  • Fluorobenzoyl and methoxybenzoyl analogs are listed as discontinued (), possibly due to challenges in synthesis or stability .

Biological Activity

4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, with the CAS number 1326810-19-8, is a complex organic compound notable for its unique spirocyclic structure and the presence of a bromobenzoyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of antibiotic resistance and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C17H20BrNO4, with a molecular weight of approximately 382.25 g/mol. The structure features a spirocyclic framework that is characteristic of many biologically active compounds, particularly those that interact with enzymes or receptors.

Property Details
Molecular Formula C17H20BrNO4
Molecular Weight 382.25 g/mol
CAS Number 1326810-19-8
Functional Groups Carboxylic acid, bromobenzoyl

Enzyme Inhibition

Research indicates that compounds with similar structural features to this compound may exhibit significant enzyme inhibition properties. For example, spirocyclic tazobactams are known to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in certain bacterial strains. This mechanism suggests that the compound could potentially enhance the efficacy of beta-lactam antibiotics by preventing bacterial degradation of these drugs.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Beta-Lactamase Inhibition : A study indicated that spirocyclic tazobactams effectively inhibit beta-lactamase enzymes, enhancing the activity of beta-lactam antibiotics against resistant bacteria.
  • Antitubercular Activity : Research on related compounds has demonstrated significant antitubercular activity, suggesting that modifications to the spirocyclic structure can lead to enhanced efficacy against Mycobacterium tuberculosis .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of various derivatives have revealed that specific substitutions can drastically affect biological activity, particularly in enzyme inhibition and antimicrobial efficacy .

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